3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group, a chromen-2-one core, and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives and methoxyphenyl-containing molecules. Examples include:
- 4-Methoxyphenyl cyclohexanecarboxylate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
What sets 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C23H22O5/c1-26-18-10-7-15(8-11-18)20-13-17-9-12-19(14-21(17)28-23(20)25)27-22(24)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3 |
InChI Key |
JSRDXBKFZHZQKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4CCCCC4)OC2=O |
Origin of Product |
United States |
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